

An In-depth Technical Guide to Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2,2,2-trimethoxyacetate**

Cat. No.: **B102204**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **methyl 2,2,2-trimethoxyacetate**, a unique orthoester with potential applications in organic synthesis and drug development. This document consolidates its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and available spectral data. While direct biological activity and specific roles in signaling pathways have not been extensively documented in publicly available literature, this guide explores its role as a potential protecting group, a common application for orthoesters in the synthesis of complex molecules.

Chemical Identifiers and Physicochemical Properties

Methyl 2,2,2-trimethoxyacetate is an organic compound classified as an orthoester. Its unique structure, featuring three methoxy groups attached to the alpha-carbon, imparts specific chemical properties that are of interest in synthetic chemistry.

Table 1: Chemical Identifiers for **Methyl 2,2,2-trimethoxyacetate**

Identifier	Value
CAS Number	18370-95-1 [1]
Molecular Formula	C ₆ H ₁₂ O ₅
IUPAC Name	Methyl 2,2,2-trimethoxyacetate
Synonyms	Methyl trimethoxyacetate, 2,2,2-Trimethoxyacetic acid methyl ester

Table 2: Physicochemical Properties of **Methyl 2,2,2-trimethoxyacetate**

Property	Value
Molar Mass	164.16 g/mol [1]
Density	1.129 g/mL at 25 °C [1]
Boiling Point	70 °C at 8 Torr [1]
Flash Point	82 °C [1]
Refractive Index (n _{20/D})	1.413 [1]

Synthesis of Methyl 2,2,2-trimethoxyacetate: An Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **methyl 2,2,2-trimethoxyacetate**.

2.1. Materials and Equipment

- Methyl 2,2-dichloro-2-methoxyacetate
- Anhydrous methanol
- Anhydrous pyridine
- Anhydrous ether

- Pyrrolidine
- Round bottom flask (500 mL)
- Constant pressure dropping funnel
- Ice bath
- Stirring apparatus
- Rotary evaporator
- Apparatus for distillation under reduced pressure
- Mesoporous glass filter
- NMR spectrometer
- Mass spectrometer

2.2. Procedure

- Add methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 eq.) to a 500 mL round bottom flask.
- Cool the reaction flask to 0 °C using an ice bath.
- Slowly add anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 eq.) over 5 minutes with stirring.
- Immediately dilute the reaction mixture with anhydrous ether (150 mL).
- Maintaining the reaction temperature at 0 °C, slowly add anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 eq.) through a constant pressure dropping funnel over 1 hour.
- After the addition is complete, continue to stir the reaction mixture rapidly at 0 °C for 30 minutes.

- Stop stirring and allow the mixture to stand at room temperature for 72 hours, during which long, white, needle-like crystals will form.
- Filter the mixture through a mesoporous glass filter and wash the collected solid with ether.
- Concentrate the filtrate by rotary evaporation under reduced pressure to yield a light yellow oil.
- Cool the oily substance again to 0 °C in an ice bath.
- Add pyrrolidine (25 mL) dropwise through a constant pressure dropping funnel under rapid stirring over a period of 20 minutes. The solution will rapidly change to a yellow-orange color.
- After the addition, continue stirring the mixture at 0 °C for 30 minutes.
- Perform subsequent decompression distillation to recover unreacted pyrrolidine and ethanol at 40 Torr and 28 °C.
- Collect the final target product, **methyl 2,2,2-trimethoxyacetate**, at 2 Torr and 58 °C as a colorless liquid (44 g, 80% yield).

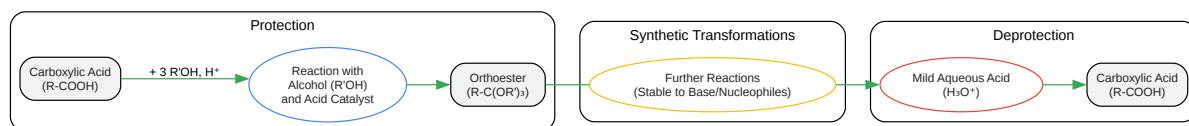
2.3. Characterization

- Nuclear Magnetic Resonance (NMR): The product can be characterized by ^1H NMR (400 MHz, DMSO-d₆): δ 3.80 (s, 3H), 3.30 (s, 9H).
- Mass Spectrometry (MS): Electron Ionization (EI) analysis should show a molecular ion peak (M^+) of 145, corresponding to the molecular formula C₅H₉O₅ (loss of a methyl group is common for orthoesters).

Spectroscopic Data

While a comprehensive public database of spectra for **methyl 2,2,2-trimethoxyacetate** is not readily available, the following table summarizes expected and reported spectral data. For comparison, data for the structurally related methyl acetate is also included.

Table 3: Spectroscopic Data

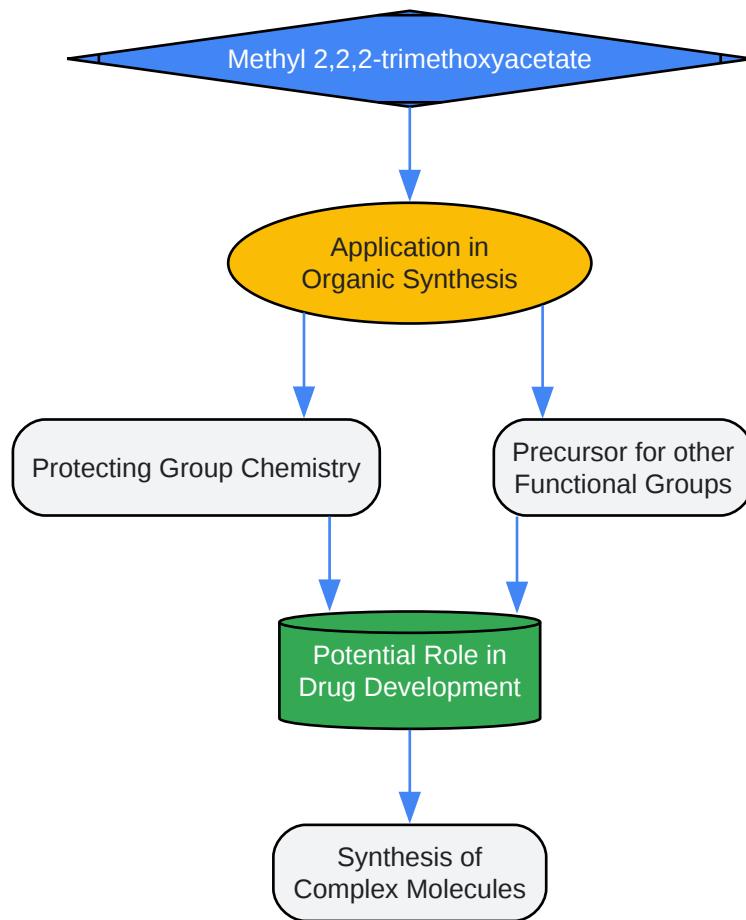

Technique	Methyl 2,2,2-trimethoxyacetate	Methyl Acetate (for comparison)
¹ H NMR (ppm)	δ 3.80 (s, 3H, -COOCH ₃), 3.30 (s, 9H, -C(OCH ₃) ₃)	δ 3.67 (s, 3H, -COOCH ₃), 2.05 (s, 3H, -COCH ₃) ^{[2][3]}
Mass Spectrum (m/z)	Expected M ⁺ at 164, with a significant peak at 145 (M-CH ₃)	74 (M ⁺), 59, 43 ^[4]
Infrared (IR) (cm ⁻¹)	Expected strong C-O stretching bands.	~1746 (C=O stretch), ~1240 (C-O stretch) ^[5]

Potential Applications in Drug Development and Organic Synthesis

Orthoesters are known for their utility as protecting groups for carboxylic acids in multi-step organic synthesis.^[6] This is a critical function in drug development where complex molecules with multiple functional groups are often assembled. The orthoester group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to regenerate the carboxylic acid.^[6]

4.1. The Role of Orthoesters as Protecting Groups

The general mechanism for the protection of a carboxylic acid as an orthoester and its subsequent deprotection is a fundamental concept in synthetic organic chemistry. This strategy allows for chemical modifications on other parts of a molecule without affecting the carboxylic acid moiety.



[Click to download full resolution via product page](#)

Caption: Workflow of Carboxylic Acid Protection using an Orthoester.

4.2. Logical Workflow for Utilizing **Methyl 2,2,2-trimethoxyacetate**

Based on its structure, **methyl 2,2,2-trimethoxyacetate** can be envisioned as a reagent in synthetic workflows, potentially for the introduction of a trimethoxymethyl group or as a precursor in other chemical transformations.

[Click to download full resolution via product page](#)

Caption: Potential Synthetic Utility of **Methyl 2,2,2-trimethoxyacetate**.

Conclusion

Methyl 2,2,2-trimethoxyacetate is a readily synthesizable orthoester with well-defined chemical and physical properties. While its direct biological applications are not yet established, its value as a synthetic intermediate, particularly in the context of protecting group chemistry, suggests its potential utility in the multi-step synthesis of complex bioactive molecules and pharmaceuticals. Further research into the reactivity and potential biological interactions of this compound is warranted to fully explore its applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. massbank.eu [massbank.eu]
- 5. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2,2,2-trimethoxyacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102204#methyl-2-2-2-trimethoxyacetate-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com